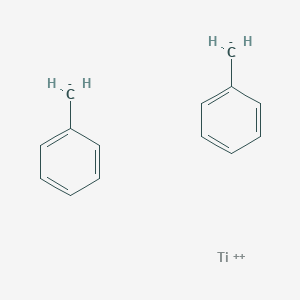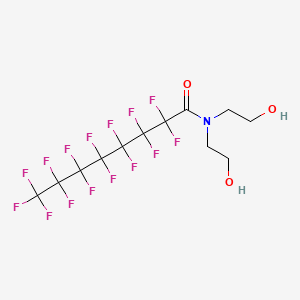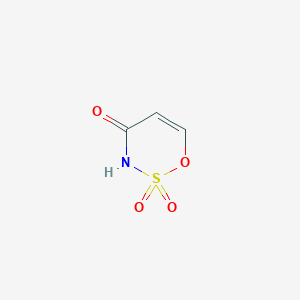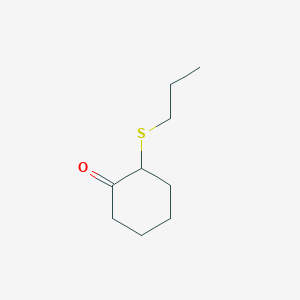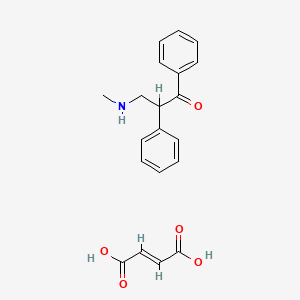
3-(Methylamino)-2-phenylpropiophenone maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-2-phenylpropiophenone maleate is an organic compound that belongs to the class of phenylpropiophenones It is characterized by the presence of a methylamino group attached to the phenylpropiophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2-phenylpropiophenone maleate typically involves the reaction of 2-phenylpropiophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The maleate salt is then formed by reacting the free base with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)-2-phenylpropiophenone maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropiophenones.
Applications De Recherche Scientifique
3-(Methylamino)-2-phenylpropiophenone maleate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-2-phenylpropiophenone maleate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpropiophenone: Lacks the methylamino group, making it less reactive in certain chemical reactions.
3-(Amino)-2-phenylpropiophenone: Similar structure but without the methyl group, leading to different chemical properties.
3-(Dimethylamino)-2-phenylpropiophenone: Contains an additional methyl group, which can affect its reactivity and interactions.
Uniqueness
3-(Methylamino)-2-phenylpropiophenone maleate is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
40281-12-7 |
|---|---|
Formule moléculaire |
C20H21NO5 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-(methylamino)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C16H17NO.C4H4O4/c1-17-12-15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14;5-3(6)1-2-4(7)8/h2-11,15,17H,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
XVVRVNIDUKODKO-WLHGVMLRSA-N |
SMILES isomérique |
CNCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CNCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


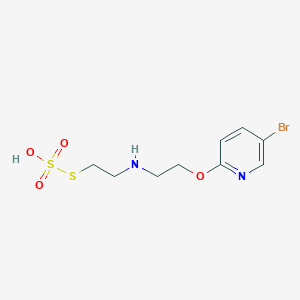

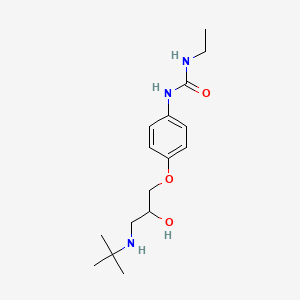

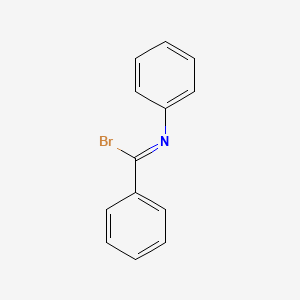
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
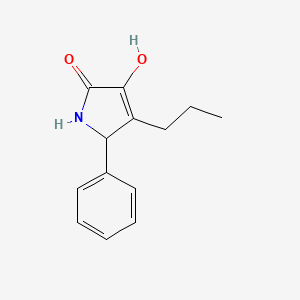
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
